1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine
Overview
Description
1-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-1-methylpyrazole with an appropriate alkylating agent under controlled conditions . Another approach includes the use of methyl isocyanate as a reactant, followed by reduction to obtain the desired compound . Industrial production methods often employ eco-friendly catalysts and advanced techniques such as microwave-assisted reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used as an intermediate in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazol-4-amine: Similar in structure but lacks the ethyl substituent, resulting in different biological activities.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring, which imparts different chemical properties and applications.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in different synthetic applications due to the presence of a boronic acid group.
Properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7(8-5-12-13(2)6-8)14-9(10)3-4-11-14/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUANSFNIKGXQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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